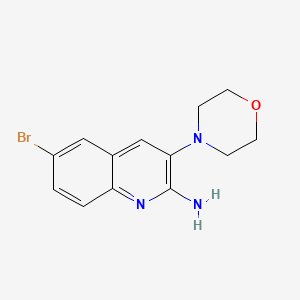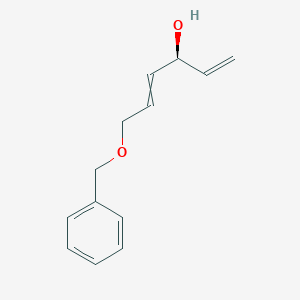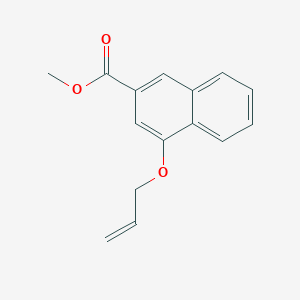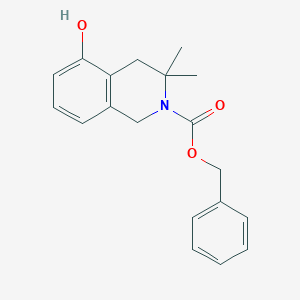
6-Bromo-3-morpholin-4-ylquinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-morpholin-4-ylquinolin-2-amine is a heterocyclic compound that features a quinoline core substituted with a bromine atom at the 6th position and a morpholine ring at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-morpholin-4-ylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-bromoquinoline.
Formation of Intermediate: The 6-bromoquinoline undergoes a nucleophilic substitution reaction with morpholine under basic conditions to form 6-bromo-3-morpholin-4-ylquinoline.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-morpholin-4-ylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-morpholin-4-ylquinolin-2-amine is largely dependent on its interaction with biological targets. It is believed to interact with enzymes or receptors, modulating their activity. The quinoline core is known to intercalate with DNA, potentially disrupting replication and transcription processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
- 6-Bromo-2-morpholin-4-ylpyridin-3-amine
- 6-Bromo-4-chloroquinoline
- 6-Bromo-2-chloro-4-(trimethylsilyl)ethynylpyridin-3-amine
Comparison: 6-Bromo-3-morpholin-4-ylquinolin-2-amine is unique due to the presence of both a bromine atom and a morpholine ring on the quinoline core. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of the morpholine ring, in particular, enhances its solubility and potential bioactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H14BrN3O |
|---|---|
Molekulargewicht |
308.17 g/mol |
IUPAC-Name |
6-bromo-3-morpholin-4-ylquinolin-2-amine |
InChI |
InChI=1S/C13H14BrN3O/c14-10-1-2-11-9(7-10)8-12(13(15)16-11)17-3-5-18-6-4-17/h1-2,7-8H,3-6H2,(H2,15,16) |
InChI-Schlüssel |
DSVQXUXIUMLXGB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C(N=C3C=CC(=CC3=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(bromomethyl)phenyl]-4-phenylthiazole-5-carboxylate](/img/structure/B12634841.png)

![5-(3-chlorophenyl)-N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B12634851.png)
![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)



![Tert-butyl 5-amino-3-[2-(4-methoxy-2-methylphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B12634879.png)
![(Benzene-1,3,5-triyl)tris[(4-hydroxyphenyl)methanone]--water (1/3)](/img/structure/B12634881.png)
![6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one](/img/structure/B12634893.png)
![3-chloro-8,9,10,11-tetrahydro-5H-indolo[3,2-c]quinoline-6,7-dione](/img/structure/B12634894.png)

![Methyl 5-chloro-6-[(4-chloro-3-methoxyphenyl)methylamino]-2-cyclopropylpyrimidine-4-carboxylate](/img/structure/B12634904.png)

